molecular formula C15H16N4O2S B2581857 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170380-19-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2581857
CAS RN: 1170380-19-4
M. Wt: 316.38
InChI Key: QTGDCFCQSJNDCS-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as EPTC, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has been used extensively since then due to its effectiveness in controlling weeds. EPTC is a selective herbicide that targets grassy weeds and is commonly used in corn, soybean, and potato crops.

Scientific Research Applications

Synthesis and Molecular Modeling

A study outlines an efficient synthesis method for ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which facilitates the creation of pyrazolo[3,4-d]pyrimidine, among other derivatives. This synthesis pathway, involving condensation and cyclocondensation reactions, supports the development of compounds with significant effects in mouse tumor model cancer cell lines, highlighting its potential in anti-tumor applications (Nassar, Atta-Allah, & Elgazwy, 2015).

Antibacterial Agents

Another research effort focused on the design and synthesis of novel analogs related to N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This study emphasizes the compound's role in developing new antibacterial agents (Palkar et al., 2017).

Inhibition against Nitric Oxide Synthase

Research on thiadiazoline and pyrazoline derivatives, incorporating a carboxamide moiety, reveals inhibitory activities against different isoforms of nitric oxide synthase. This indicates the compound's utility in studying and potentially treating conditions associated with nitric oxide synthesis (Arias et al., 2018).

Fluorescent Dyes

A study utilizing N-ethoxycarbonylpyrene and perylene thioamides as building blocks in synthesizing fluorescent dyes showcases the compound's application in creating color-tunable fluorophores, highlighting its relevance in material science and bioimaging applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Mycobacterium tuberculosis Inhibitors

In the quest for new antituberculosis agents, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed promising activity against Mycobacterium tuberculosis, further supporting the compound's potential in therapeutic applications (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Compounds with similar structures have been known to exhibit antibacterial activity .

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds may interact with their targets to induce antibacterial effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been shown to have an impact on bacterial cells, suggesting that they may affect pathways related to bacterial growth and survival .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s structure suggests that it may have certain pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may have a similar effect .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s structure suggests that it may be influenced by certain environmental conditions .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-19-8-7-12(18-19)14(20)17-15-16-11-6-5-10(21-4-2)9-13(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDCFCQSJNDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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